![molecular formula C18H15N5S B2719993 3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891110-18-2](/img/structure/B2719993.png)
3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It has a molecular formula of C18H15N5S and a molecular weight of 333.41.
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one , often involves the use of 3-amino-1,2,4-triazole . These compounds are synthesized via multistep synthetic routes . The 1,2,4-triazole products often have an N–C–S linkage in their skeleton .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . This structure is part of a larger scaffold that includes a pyridine ring and a phenyl ring .Chemical Reactions Analysis
1,2,4-Triazoles, including the compound , can participate in a variety of chemical reactions. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are also used in the synthesis of various medicines .Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Studies on cardiovascular agents have highlighted the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridine and pyridazine derivatives. These compounds have demonstrated significant coronary vasodilating and antihypertensive activities, making them promising candidates for cardiovascular disease treatment. For instance, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine has shown to be a potent cardiovascular agent with superior coronary vasodilating activity compared to established drugs like trapidil (Sato et al., 1980).
Antimicrobial and Antifungal Properties
Fused heterocyclic 1,2,4-triazoles, including derivatives of the specified compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. A facile iodine(III)-mediated synthesis approach has enabled the production of these compounds with potent antimicrobial agents, showcasing the versatility of triazolo[4,3-b]pyridazine derivatives in developing new treatments for infections (Prakash et al., 2011).
Synthesis and Structural Characterization
Pyridazine derivatives have been synthesized and structurally characterized through various analytical techniques, including NMR, IR, and mass spectral studies. These compounds, such as 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, have been examined for their crystal structure, providing insights into their molecular packing and interactions. This structural characterization supports the development of pharmaceuticals and materials with tailored properties (Sallam et al., 2021).
Antidiabetic Applications
Triazolo-pyridazine-6-yl-substituted piperazines have been developed and evaluated for their potential as anti-diabetic drugs. These compounds inhibit the Dipeptidyl peptidase-4 (DPP-4) enzyme, offering a new avenue for diabetes treatment. Their synthesis, insulinotropic activities, and antioxidant properties have been thoroughly investigated, highlighting the compound's role in managing diabetes through novel mechanisms (Bindu et al., 2019).
Eigenschaften
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-18-21-20-17-6-5-16(22-23(17)18)15-7-9-19-10-8-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXXBUSVQKYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)
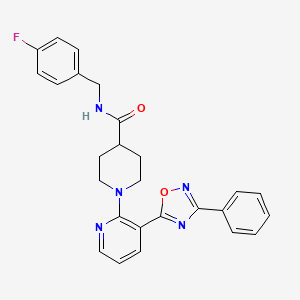
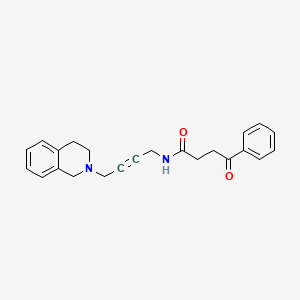
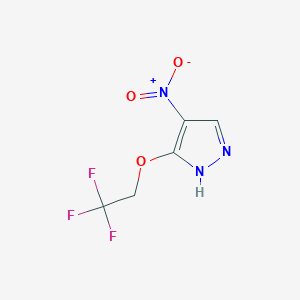
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)
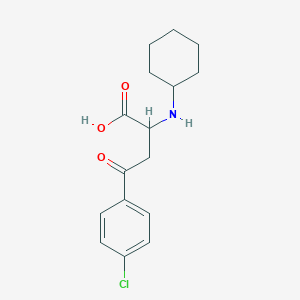
![N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2719928.png)
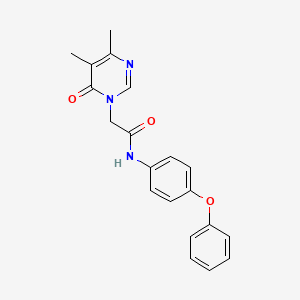
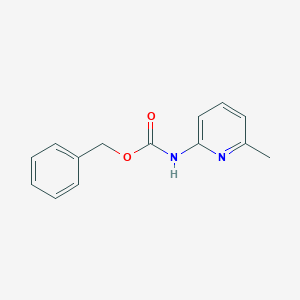

![2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide](/img/structure/B2719933.png)